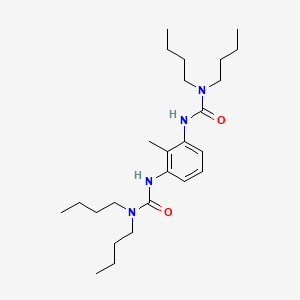
2 6-Bis-(n n-dibutylureido)toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2 6-Bis-(n n-dibutylureido)toluene is a chemical compound with the molecular formula C25H44N4O2 and a molecular weight of 432.64 g/mol It is known for its unique structure, which includes two dibutylureido groups attached to a toluene core
Preparation Methods
The synthesis of 2 6-Bis-(n n-dibutylureido)toluene typically involves the reaction of 2 6-toluene diisocyanate with dibutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: 2 6-toluene diisocyanate and dibutylamine.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Procedure: The 2 6-toluene diisocyanate is added dropwise to a solution of dibutylamine in the solvent, with continuous stirring. The reaction mixture is then allowed to react for several hours until the formation of this compound is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain a pure compound
Chemical Reactions Analysis
2 6-Bis-(n n-dibutylureido)toluene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the urea groups, where nucleophiles such as amines or alcohols replace the dibutyl groups.
Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield the corresponding amines and urea derivatives
Scientific Research Applications
2 6-Bis-(n n-dibutylureido)toluene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential use in drug development. Its derivatives are tested for pharmacological activities.
Industry: The compound is used in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of 2 6-Bis-(n n-dibutylureido)toluene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The urea groups in the molecule play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2 6-Bis-(n n-dibutylureido)toluene can be compared with other similar compounds, such as:
2 4-Bis-(n n-dibutylureido)toluene: This compound has a similar structure but with the urea groups attached at different positions on the toluene ring. It exhibits different chemical and biological properties.
2 6-Bis-(n n-dimethylureido)toluene: In this compound, the dibutyl groups are replaced with dimethyl groups. This change affects its reactivity and applications.
2 6-Bis-(n n-diethylureido)toluene:
Properties
IUPAC Name |
1,1-dibutyl-3-[3-(dibutylcarbamoylamino)-2-methylphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44N4O2/c1-6-10-17-28(18-11-7-2)24(30)26-22-15-14-16-23(21(22)5)27-25(31)29(19-12-8-3)20-13-9-4/h14-16H,6-13,17-20H2,1-5H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVZCDYPULFREY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)NC1=C(C(=CC=C1)NC(=O)N(CCCC)CCCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30724101 |
Source


|
| Record name | N',N''-(2-Methyl-1,3-phenylene)bis(N,N-dibutylurea) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63785-40-0 |
Source


|
| Record name | N',N''-(2-Methyl-1,3-phenylene)bis(N,N-dibutylurea) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30724101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(tert-Butyldimethylsilanyloxy)phenyl]propan-1-one](/img/structure/B8019191.png)
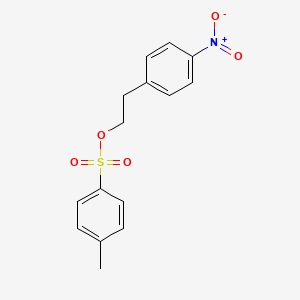
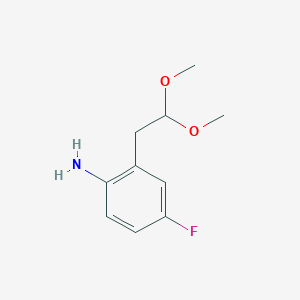
![2-[4-[2-(benzylamino)ethoxy]phenyl]-N-methylacetamide](/img/structure/B8019203.png)
![ethyl 2-[(2E)-2-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]hydrazinyl]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B8019208.png)
![2-[(4-Chloro-2-nitro-6-phenylmethoxyphenoxy)methyl]oxirane](/img/structure/B8019227.png)
![2-[[(3-Methyl-4-ethoxy-2-pyridyl)methyl]thio]-1H-benzimidazole](/img/structure/B8019228.png)
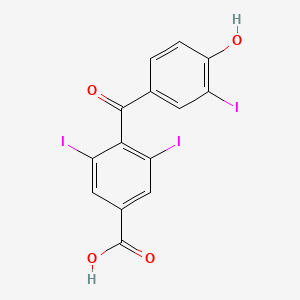
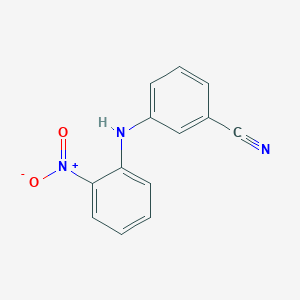
![N-[4-methyl-3-[[4-[2-(trideuteriomethoxy)phenyl]piperazine-1-carbonyl]amino]phenyl]-4-[2-(trideuteriomethoxy)phenyl]piperazine-1-carboxamide](/img/structure/B8019252.png)
![4-[2-(Trideuteriomethoxy)phenyl]piperazine-1-carboxamide](/img/structure/B8019254.png)
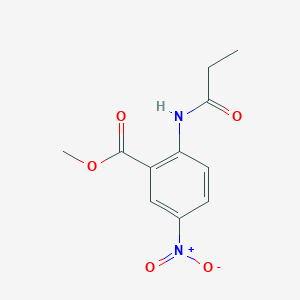
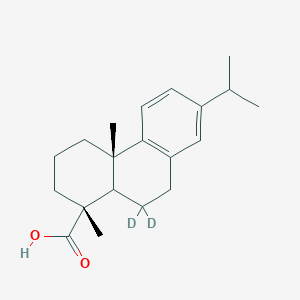
![[(2S,3S,4S)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B8019275.png)
